molecular formula C19H25N5O3 B2621259 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 946324-90-9

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2621259
CAS No.: 946324-90-9
M. Wt: 371.441
InChI Key: VBDWHMVYSRMLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a research chemical of significant interest in neuropharmacology, primarily investigated for its action on serotonergic receptors. The compound is structurally characterized as a phenethylamine derivative and is commonly associated with the tryptamine class of psychoactive substances in scientific literature. Its core research value lies in its high binding affinity and selectivity for the 5-HT2A serotonin receptor, a key molecular target implicated in various neurological processes and the mechanism of action of classic serotonergic agonists. Researchers utilize this compound to probe the structure-activity relationships of novel psychoactive substances and to further understand the complex signaling pathways and downstream effects of 5-HT2A receptor activation in vitro. Studies into its pharmacokinetics and metabolic profile are also critical for toxicological and forensic science applications, aiding in the identification and understanding of novel substances. This reagent is strictly for use in controlled laboratory settings to advance fundamental knowledge in receptor pharmacology and cellular signaling.

Properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-8-10-24(11-9-23)19(25)22-15-6-5-7-16(12-15)26-3/h5-7,12-13H,4,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDWHMVYSRMLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions involving ethoxy and methyl substituents.

    Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions.

    Coupling Reaction: The pyrimidine and piperazine intermediates are coupled using reagents such as carbodiimides to form the final carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites, modulating signal transduction pathways.

    Pathways: Interference with metabolic or signaling pathways, leading to biological effects.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine vs.
  • Aryl Substitution : Methoxy (target compound, A17) vs. chloro (A5) substituents on the aryl ring alter electronic and steric profiles. Chloro groups typically increase melting points (e.g., A5: 193–195°C vs. A17: 186–188°C) due to stronger intermolecular interactions .

Receptor and Ion Channel Modulation

  • TRPV1 Agonism : CPIPC analogs (e.g., 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) act as partial TRPV1 agonists, suggesting the piperazine-carboxamide scaffold is compatible with ion channel targeting. Substituents like chloro or methoxy may fine-tune selectivity .
  • Dopamine D3 Receptor Selectivity : In piperazine derivatives (), the carboxamide linker’s carbonyl group is critical for D3 receptor affinity. The target compound’s carboxamide group may similarly enhance receptor interactions .
  • Serotonin 5-HT1A Antagonism : Methoxy-substituted aryl groups (e.g., p-MPPI in ) are associated with 5-HT1A antagonism. The target compound’s 3-methoxyphenyl group may confer analogous activity .

Enzyme Inhibition

  • Aspartate Aminotransferase Inhibition: A structural analog, 4-(1H-indol-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, exhibits low potency (IC50 = 100,000 nM), indicating that methoxy-substituted piperazines may require optimized substituents for enzyme inhibition .

Biological Activity

The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a piperazine derivative with potential therapeutic applications. Its unique structure, characterized by a pyrimidine moiety, piperazine ring, and aromatic substitutions, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.

Structural Overview

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 356.4 g/mol. The structure includes:

  • A piperazine ring , which is commonly found in many pharmaceuticals due to its versatility in binding to biological targets.
  • A pyrimidine ring that may influence nucleic acid interactions and enzyme activity.
  • Aromatic groups that enhance lipophilicity and facilitate membrane permeability.

Research indicates that this compound may interact with specific enzymes or receptors, potentially inhibiting their activity. The following mechanisms have been proposed based on structural similarities to known bioactive compounds:

  • Enzyme Inhibition : The urea functional group may facilitate interactions with active sites of enzymes, leading to inhibition of critical signaling pathways.
  • Receptor Modulation : The aromatic substitutions suggest potential interactions with receptors involved in various physiological processes, including those related to cancer and inflammation.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibited significant cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Reference Compound
CEM-130.48Doxorubicin
MCF-70.65Doxorubicin

Mechanistic Insights

Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner in MCF-7 cells. This was associated with increased levels of caspase-3/7 activity, indicating activation of the apoptotic pathway .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to arrest cell proliferation at the G1 phase in MCF-7 cells. Western blot analysis indicated that it increases p53 expression levels, further supporting its role as a potential anticancer agent.

Case Study 2: Enzyme Interaction

In a biochemical assay against human carbonic anhydrases (hCA I and II), the compound showed selective inhibition at nanomolar concentrations. This selectivity suggests potential applications in targeting cancer-related pathways involving these enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorophenyl)-3-(4-(6-Dimethylamino-2-methylpyrimidin-4-yl)amino)ureaChlorophenyl instead of methoxyphenylDifferent reactivity due to chlorine atom
1-(4-Methoxyphenyl)-3-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)amino)ureaMethoxy substituent instead of trifluoromethylAltered solubility and binding properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.